Cas no 330786-24-8 (Ibrutinib deacryloylpiperidine)

Ibrutinib deacryloylpiperidine 化学的及び物理的性質
名前と識別子
-
- 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine
- 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- : 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine
- 1H-Pyrazole, 3-(4-phenoxyphenyl)-
- 3-(4-phenoxy-phenyl)-1(2)H-pyrazole
- 3-(4-phenoxyphenyl)-1H-pyrazole
- 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-[4-phenoxyphenyl]pyrazole
- AC1MD5RK
- ACMC-20me6r
- CHEMBL41864
- Maybridge3_001296
- Oprea1_637414
- SureCN3364770
- 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine-4-amine
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-
- 3-(4-phenoxyphenyl)-1 h- pyrazole and [3,4- d] pyrimidine-4-amine
- Ibrutinib deacryloylpiperidine
- SY032999
- 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine; 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- HY-78727
- EN300-365110
- C17H13N5O
- 3-(4-Phenoxyphenyl)-1H-pyrazolo(3,4 d)pyrimidin-4-amine
- Z2753057767
- 330786-24-8
- KP2LL98299
- 1H-Pyrazolo(3,4-d)pyrimidin-4-amine, 3-(4-phenoxyphenyl)-
- AKOS040759471
- YYVUOZULIDAKRN-UHFFFAOYSA-N
- SB74532
- SCHEMBL200349
- CS-M2418
- 3-(4-Phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
- DA-25126
- IBT4A
- 3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- AKOS032949962
- AKOS024464512
- MFCD20270360
- Ibrutinib N-2
- CHEMBL1242204
- AC-28742
- DS-7365
- BCP08092
-
- MDL: MFCD20270360
- インチ: InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22)
- InChIKey: YYVUOZULIDAKRN-UHFFFAOYSA-N
- ほほえんだ: NC1=C2C(NN=C2C3=CC=C(OC4=CC=CC=C4)C=C3)=NC=N1
計算された属性
- せいみつぶんしりょう: 303.11201g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 303.11201g/mol
- 単一同位体質量: 303.11201g/mol
- 水素結合トポロジー分子極性表面積: 89.7Ų
- 重原子数: 23
- 複雑さ: 381
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.380±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 577.4±50.0 °C at 760 mmHg
- フラッシュポイント: 303.0±30.1 °C
- ようかいど: Insuluble (1.2E-3 g/L) (25 ºC),
- PSA: 89.71000
- LogP: 3.97560
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Ibrutinib deacryloylpiperidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
Ibrutinib deacryloylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P301390-5g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 5g |
$219.00 | 2023-05-17 | ||
Enamine | EN300-365110-0.05g |
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 95% | 0.05g |
$19.0 | 2023-03-02 | |
Enamine | EN300-365110-1.0g |
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
eNovation Chemicals LLC | D387024-100g |
5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine |
330786-24-8 | 99% | 100g |
$350 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P16620-250mg |
Ibrutinib deacryloylpiperidine |
330786-24-8 | 250mg |
¥38.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D404782-5g |
5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine |
330786-24-8 | 97% | 5g |
$240 | 2024-06-05 | |
eNovation Chemicals LLC | D404782-1kg |
5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine |
330786-24-8 | 97% | 1kg |
$1800 | 2024-06-05 | |
Enamine | EN300-365110-0.1g |
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 95% | 0.1g |
$19.0 | 2023-03-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P844840-1g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 98% | 1g |
¥35.00 | 2022-09-01 | |
TRC | P301390-1g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 1g |
$ 82.00 | 2023-09-06 |
Ibrutinib deacryloylpiperidine サプライヤー
Ibrutinib deacryloylpiperidine 関連文献
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Ibrutinib deacryloylpiperidineに関する追加情報
Professional Introduction to Ibrutinib Deacryloylpiperidine (CAS No 330786-24-8)
Ibrutinib deacryloylpiperidine, a derivative of the well-known chemotherapeutic agent Ibrutinib, represents a significant advancement in the field of targeted cancer therapy. With a CAS number of CAS No 330786-24-8, this compound has garnered considerable attention for its potential in enhancing the efficacy and reducing the side effects associated with traditional chemotherapeutic regimens. The deacryloylpiperidine moiety introduces a novel structural feature that may contribute to improved pharmacokinetic properties, making it a promising candidate for further clinical investigation.
The development of Ibrutinib deacryloylpiperidine is rooted in the extensive research on Bruton's tyrosine kinase (BTK), an enzyme critical in B-cell signaling pathways. Ibrutinib, originally approved for the treatment of certain types of blood cancers, works by inhibiting BTK, thereby disrupting malignant cell proliferation. The introduction of the deacryloyl group into the piperidine ring of Ibrutinib aims to optimize its binding affinity and selectivity, potentially leading to more effective therapeutic outcomes.
Recent studies have highlighted the importance of structural modifications in kinase inhibitors to improve their clinical utility. The deacryloylpiperidine derivative has been shown to exhibit superior stability and bioavailability compared to its parent compound. This enhancement is attributed to the increased hydrophobicity provided by the deacryloyl group, which may facilitate better penetration into tumor tissues and prolonged circulation time in the bloodstream.
In vitro and in vivo experiments have demonstrated that Ibrutinib deacryloylpiperidine retains the anti-proliferative effects of Ibrutinib while showing reduced toxicity profiles. This is particularly significant as it addresses one of the major limitations of current targeted therapies—unwanted side effects due to off-target inhibition. The compound's ability to selectively target BTK without affecting other kinases suggests a more refined mechanism of action, which could lead to better patient tolerance and compliance.
The pharmacological profile of Ibrutinib deacryloylpiperidine has also been studied in various preclinical models, including cell lines and animal models of hematologic malignancies. Results indicate that this derivative exhibits potent anti-tumor activity with minimal systemic toxicity. These findings are particularly encouraging for patients with relapsed or refractory diseases who often have limited treatment options.
Advances in computational chemistry and molecular modeling have played a crucial role in the design and optimization of Ibrutinib deacryloylpiperidine. By leveraging these technologies, researchers have been able to predict and fine-tune the compound's interactions with BTK, leading to improved therapeutic efficacy. The integration of machine learning algorithms has further accelerated the discovery process, enabling rapid screening of potential derivatives with enhanced properties.
The clinical potential of Ibrutinib deacryloylpiperidine is further supported by its ability to overcome drug resistance mechanisms associated with cancer progression. Studies have shown that this derivative can effectively inhibit tumor growth even in cases where traditional Ibrutinib therapy has become less effective due to resistance mutations. This resilience makes it a valuable asset in developing combination therapies that can address multiple resistance pathways simultaneously.
Regulatory agencies are closely monitoring the development pipeline for novel kinase inhibitors like Ibrutinib deacryloylpiperidine. Given its promising preclinical data, this compound is expected to undergo rigorous clinical trials in the near future. The outcomes of these trials will provide critical insights into its safety and efficacy profiles, ultimately determining its place in future cancer treatment strategies.
The broader implications of such advancements extend beyond individual patients. The development of more targeted and less toxic therapies aligns with the overall goal of precision medicine—a paradigm shift from traditional one-size-fits-all approaches to personalized treatment plans tailored to individual patient needs. Ibrutinib deacryloylpiperidine exemplifies this shift by demonstrating how structural innovation can lead to significant improvements in therapeutic outcomes.
In conclusion, Ibrutinib deacryloylpiperidine (CAS No 330786-24-8) represents a cutting-edge development in targeted cancer therapy. Its unique structural features and improved pharmacokinetic properties position it as a promising candidate for treating various hematologic malignancies. As research continues and clinical trials progress, this derivative has the potential to revolutionize how we approach cancer treatment, offering hope for better outcomes and improved quality of life for patients worldwide.
330786-24-8 (Ibrutinib deacryloylpiperidine) 関連製品
- 115044-83-2(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[(2R,5S)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-)
- 18440-68-1(7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylicacid, 4-amino-7-b-D-ribofuranosyl-,methyl ester)
- 139209-26-0(7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide,4-amino-7-(2-C-methyl-b-D-ribofuranosyl)-)
- 120386-10-9(7H-Pyrrolo[2,3-d]pyrimidine-5-carboximidicacid, 4-amino-7-[(2-hydroxyethoxy)methyl]-, methyl ester)
- 120386-06-3(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[(2-hydroxyethoxy)methyl]-)
- 118043-69-9(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-)
- 141232-24-8(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-(2-C-methyl-b-D-ribofuranosyl)-)
- 194787-36-5(7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-[3-(phenylmethoxy)phenyl]-)
- 105582-76-1(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-(3-deoxy-b-D-erythro-pentofuranosyl)-)
- 115044-81-0(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-)

